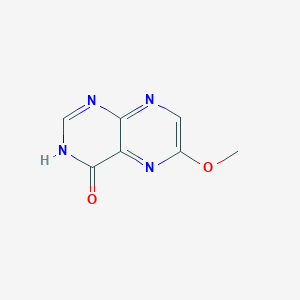
6-Methoxypteridin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxypteridin-4(3H)-one is a heterocyclic compound with a pteridine core structure It is characterized by the presence of a methoxy group at the 6th position and a keto group at the 4th position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxypteridin-4(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,4-diamino-6-methoxypyrimidine with formic acid, followed by oxidation to yield the desired compound. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for efficiency and cost-effectiveness. This can include the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions: 6-Methoxypteridin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can yield different pteridine derivatives with altered properties.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or other nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pteridine-4,6-dione derivatives, while reduction can produce 6-methoxy-4,5-dihydropteridine.
Scientific Research Applications
6-Methoxypteridin-4(3H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential role in biological processes and as a probe for enzyme activity.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Methoxypteridin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing various biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
6-Methoxypteridine: Similar structure but lacks the keto group at the 4th position.
4-Hydroxy-6-methoxypteridine: Contains a hydroxyl group instead of a keto group at the 4th position.
6-Methoxy-2,4-diaminopteridine: Features amino groups at the 2nd and 4th positions.
Uniqueness: 6-Methoxypteridin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C7H6N4O2 |
|---|---|
Molecular Weight |
178.15 g/mol |
IUPAC Name |
6-methoxy-3H-pteridin-4-one |
InChI |
InChI=1S/C7H6N4O2/c1-13-4-2-8-6-5(11-4)7(12)10-3-9-6/h2-3H,1H3,(H,8,9,10,12) |
InChI Key |
OFNZHNHXMOKULR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=C2C(=N1)C(=O)NC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2,5-Dimethoxyphenyl)-5,7-dimethyl-1H-benzo[d]imidazole](/img/structure/B11779048.png)
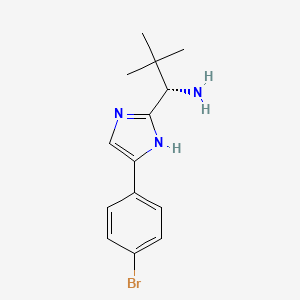
![5,6,7,8-Tetrahydropyrazolo[5,1-b][1,3]oxazepine-2-carboxylic acid](/img/structure/B11779053.png)
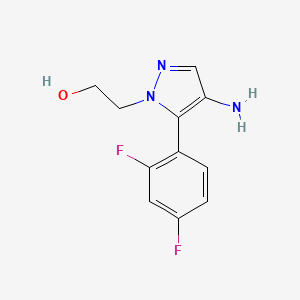
![Ethyl 7-methylbenzo[b]thiophene-2-carboxylate](/img/structure/B11779073.png)
![2-(6-(3-Methyl-1,2,4-oxadiazol-5-yl)-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)acetic acid](/img/structure/B11779074.png)
![N-Cyclopropyl-6-nitrobenzo[d][1,3]dioxol-5-amine](/img/structure/B11779077.png)
![4-Chloro-2-(4-(trifluoromethoxy)phenyl)-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine](/img/structure/B11779092.png)
![2-(2-Methoxyphenyl)benzo[d]oxazol-5-amine](/img/structure/B11779093.png)
![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B11779101.png)
![6-(3,4-Dimethylphenyl)-3-(pyrrolidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11779109.png)
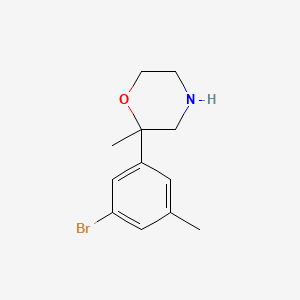
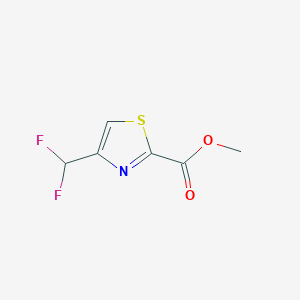
![3-Amino-9-fluoro-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one hydrochloride](/img/structure/B11779127.png)
